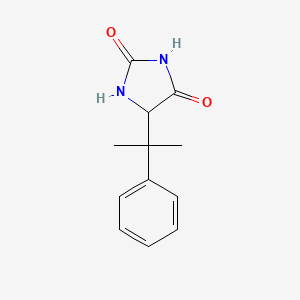
5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione, commonly known as PPI or Phenylpiracetam, is a nootropic drug that is known for its cognitive enhancing properties. It was first synthesized in Russia in the 1980s and has since gained popularity among researchers and scientists for its potential therapeutic applications.
Scientific Research Applications
Tankyrase Inhibition in Cancer Research
Tankyrase (TNKS) enzymes play crucial roles in cellular processes, making them attractive targets for cancer therapy. Inhibition of both TNKS-1 and TNKS-2 has been explored as a potential strategy to disrupt Wnt/β-catenin signaling pathways, which are dysregulated in many cancers. Researchers have identified 5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione as a promising TNKS inhibitor .
Antiproliferative Effects
Studies have shown that this compound exhibits antiproliferative activity against cancer cell lines. Its ability to inhibit cell growth and division makes it an interesting candidate for further investigation in cancer treatment .
Neuroprotective Properties
The compound’s structure suggests potential neuroprotective effects. Researchers have explored its ability to mitigate oxidative stress and protect neurons from damage. Investigations into its role in neurodegenerative diseases are ongoing .
Anti-Inflammatory Activity
Inflammation is a hallmark of various diseases. Preliminary studies indicate that 5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione possesses anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .
Antioxidant Potential
The compound’s chemical structure suggests antioxidant activity. Antioxidants play a vital role in neutralizing free radicals and protecting cells from oxidative damage. Further research is needed to explore its potential as a therapeutic antioxidant .
Metabolic Disorders and Insulin Sensitivity
Given its phenylpropan-2-yl moiety, this compound might influence metabolic pathways. Researchers have investigated its effects on insulin sensitivity and glucose metabolism. Understanding its impact on metabolic disorders could lead to novel therapeutic approaches .
properties
IUPAC Name |
5-(2-phenylpropan-2-yl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,8-6-4-3-5-7-8)9-10(15)14-11(16)13-9/h3-7,9H,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRUFSHRYITKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1C(=O)NC(=O)N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

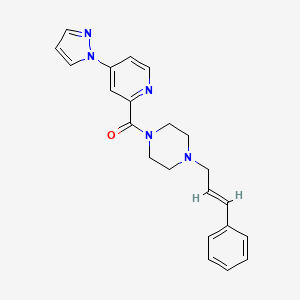
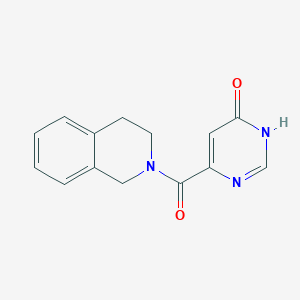
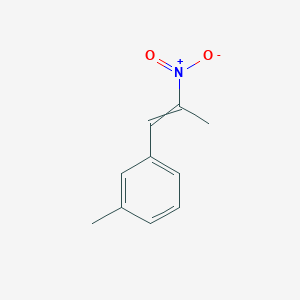
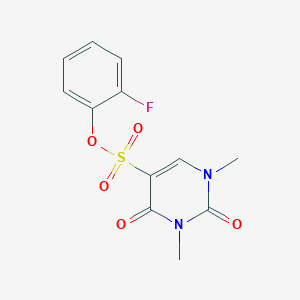
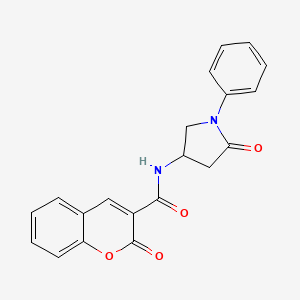
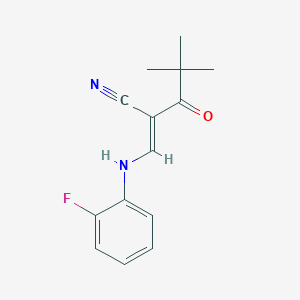
![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502352.png)
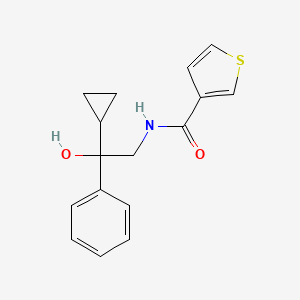
![[1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2502355.png)
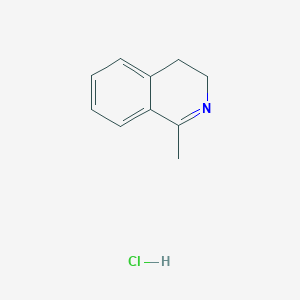
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1H-indol-5-yl)methanone](/img/structure/B2502359.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2502362.png)
![N-(1-Cyanocyclopropyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2502366.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B2502367.png)